2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
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Overview
Description
The compound “2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a fluorine atom, a thiazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the thiazole ring and the amide group. These functional groups could participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present .Scientific Research Applications
Brominated Compounds in Organic Synthesis
Brominated compounds serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to non-steroidal anti-inflammatory and analgesic materials, highlights the importance of brominated intermediates in developing practical synthesis methods for complex organic molecules (Qiu et al., 2009).
Thiazole Derivatives in Medicinal Chemistry
Thiazole rings are prevalent in compounds with a broad spectrum of biological activities. Benzothiazole derivatives, for instance, exhibit antimicrobial, analgesic, anti-inflammatory, and antitumor activities, making them significant in the development of new therapeutic agents. The versatility and pharmacological importance of benzothiazoles underscore their potential in drug discovery and development (Kamal et al., 2015).
Benzamide Compounds in Neuroscience
Benzamide analogs, such as eticlopride, are known for their high affinity and selectivity towards dopamine D2-like receptors, playing a critical role in understanding central dopamine receptor function. Research utilizing such drugs aids in elucidating the role of D2-like receptors in behavior and the potential therapeutic applications in treating neurological disorders (Martelle & Nader, 2008).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would likely involve interacting with a specific biological target.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2OS/c19-16-7-2-1-6-15(16)17(23)21-9-8-14-11-24-18(22-14)12-4-3-5-13(20)10-12/h1-7,10-11H,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLODXWFJTWAVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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